Fmoc-beta-HomoCys(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-HomoCys(Trt)-OH: is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the assembly of peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically begins with commercially available homocysteine.
Protection of the Thiol Group: The thiol group of homocysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This step is also performed in an organic solvent like dimethylformamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free homocysteine. The Fmoc group is typically removed using a base like piperidine, while the Trt group is removed using an acid like trifluoroacetic acid.
Substitution Reactions: The protected homocysteine can undergo substitution reactions at the thiol group, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Substitution: Various alkylating agents can be used for substitution at the thiol group.
Major Products:
Deprotected Homocysteine: Removal of protective groups yields free homocysteine.
Substituted Derivatives: Depending on the alkylating agent used, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-beta-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. The protective groups ensure selective reactions during peptide assembly.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, offering a way to introduce homocysteine residues into therapeutic peptides.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Bond Formation: The primary mechanism of action involves the formation of peptide bonds during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct assembly of the peptide chain.
Thiol Chemistry: The thiol group of homocysteine can participate in various biochemical reactions, including disulfide bond formation and redox reactions.
Comparison with Similar Compounds
Fmoc-Cysteine(Trt)-OH: Similar to Fmoc-beta-HomoCys(Trt)-OH but with a cysteine backbone.
Fmoc-Homocysteine(Trt)-OH: Another homocysteine derivative with different protective groups.
Uniqueness:
Beta Position: The beta position of the homocysteine in this compound offers unique reactivity compared to other derivatives.
Protective Groups: The combination of Fmoc and Trt groups provides selective protection, making it highly useful in peptide synthesis.
Properties
CAS No. |
646068-80-6 |
---|---|
Molecular Formula |
C38H33NO4S |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1 |
InChI Key |
IFMIEVGWSYSZOU-SSEXGKCCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.